molecular formula C17H12ClN3O3S B2712111 N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-nitrobenzamide CAS No. 303791-96-0

N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-nitrobenzamide

Cat. No.: B2712111
CAS No.: 303791-96-0
M. Wt: 373.81
InChI Key: ZANLKDFNJPMPMW-UHFFFAOYSA-N
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Description

N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-nitrobenzamide is a complex organic compound featuring a thiazole ring, a nitrobenzamide group, and a chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl group and the nitrobenzamide moiety. Key reagents and conditions include:

    Thiazole ring formation: This can be achieved through the reaction of α-haloketones with thiourea under basic conditions.

    Chlorophenyl group introduction: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride.

    Nitrobenzamide formation: The nitrobenzamide group is typically introduced through a nitration reaction followed by amidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.

    Nitrobenzamides: Compounds like 4-nitrobenzamide and 3-nitrobenzamide share the nitrobenzamide moiety.

Uniqueness

N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-nitrobenzamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3S/c18-14-7-3-1-5-11(14)9-12-10-19-17(25-12)20-16(22)13-6-2-4-8-15(13)21(23)24/h1-8,10H,9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANLKDFNJPMPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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